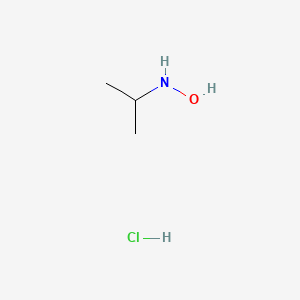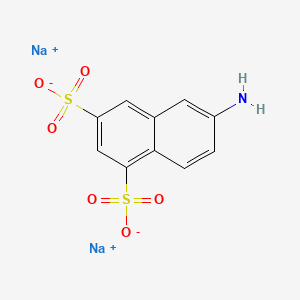
1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a derivative of tetrahydronaphthalene with specific substitutions that include fluorine and methyl groups, as well as an acetyl functional group. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties. For instance, the crystal structure of a related compound, 1-[(1R*,4S*)-4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, has been analyzed, showing a half-chair conformation with specific orientations for the methyl and acetyl groups .
Synthesis Analysis
The synthesis of related compounds involves novel methods that could potentially be applied to the synthesis of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. For example, the synthesis of 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone and its europium complexes has been reported, which includes steps that might be relevant for synthesizing the fluorinated tetramethyl tetrahydronaphthalene derivative .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has been determined using crystallography. The related compound exhibits a half-chair conformation, which could suggest that the fluorinated derivative might also adopt a similar conformation due to the structural similarities .
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the exact compound , they do provide information on the reactivity of similar compounds. For instance, the europium complexes of a related ligand show enhanced fluorescence upon coordination, which could imply that the compound may also form complexes with interesting photophysical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various analytical techniques, including elemental analysis, molar conductivity, infrared spectroscopy, and thermo gravimetric analysis. These methods could be employed to determine the properties of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The fluorescence properties of europium complexes with related ligands suggest that the compound may also exhibit interesting luminescence characteristics .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone A structurally similar compound, 3-fluoro-4- { [ (2r)-2-hydroxy-2- (5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)acetyl]amino}benzoic acid, is known to target the retinoic acid receptor gamma .
Mode of Action
The exact mode of action of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone It can be inferred that the compound might interact with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Compounds with similar structures have been found to influence various biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Based on the potential target of action, it can be inferred that the compound might lead to changes in cellular processes .
Propriétés
IUPAC Name |
1-(3-fluoro-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO/c1-10(18)11-8-12-13(9-14(11)17)16(4,5)7-6-15(12,2)3/h8-9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUHBZDFJKSUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1F)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280548 |
Source


|
| Record name | MLS002638549 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
CAS RN |
27452-16-0 |
Source


|
| Record name | MLS002638549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002638549 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



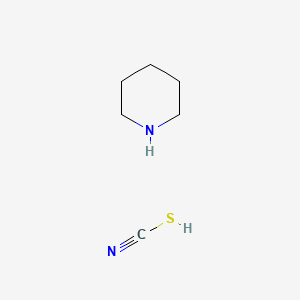

![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)

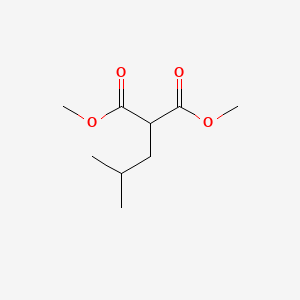
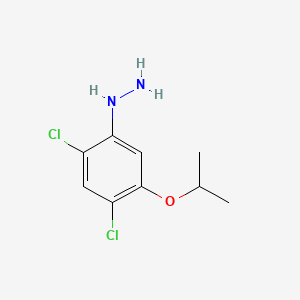

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)
